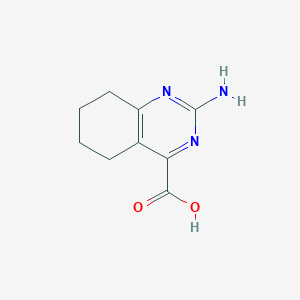

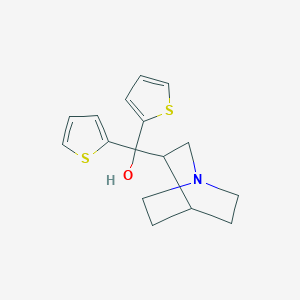

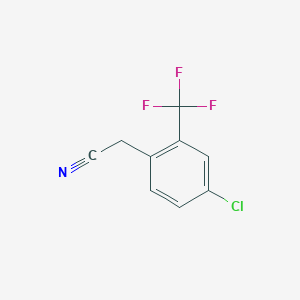

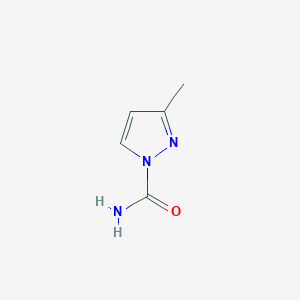

![molecular formula C8H6N2O2 B182506 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 22288-66-0](/img/structure/B182506.png)

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Descripción general

Descripción

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a chemical compound that has been studied for its potential anti-cervical cancer properties . It has a molecular weight of 139.1982 .

Synthesis Analysis

The compound has been synthesized in a convergent multicomponent process . The newly synthesized compounds were characterized on the basis of spectral (FT-IR, H, 13 C NMR, Mass spectral) analyses .Molecular Structure Analysis

The molecular structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione has been analyzed using spectral analysis and molecular modeling .Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been studied, particularly in the context of its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been analyzed, particularly in the context of its synthesis .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been identified as having broad-spectrum antibacterial activity, with some compounds showing promising results against various bacterial strains . The structural motif of pyrido[1,2-a]pyrimidine is a key feature in many pharmaceuticals, and its modifications have led to the development of new drugs with anti-inflammatory, antipsychotic, and antidepressant properties .

Materials Science

In materials science, the pyrido[1,2-a]pyrimidine core is utilized for the synthesis of N-fused heterocyclic compounds. These compounds have applications in the development of advanced functional materials due to their significant bioactivity . The environmentally benign synthesis methods for these compounds also contribute to green chemistry initiatives .

Environmental Science

The environmentally friendly synthesis of pyrido[1,2-a]pyrimidine derivatives aligns with the goals of environmental science. The use of water as a solvent and the minimization of harmful by-products during the synthesis process make these compounds particularly valuable for sustainable practices .

Analytical Chemistry

In analytical chemistry, pyrido[1,2-a]pyrimidine derivatives are used for their chemical properties, which can aid in the development of new analytical methods. Their diverse chemical structures allow for the creation of specific reagents and indicators for various chemical analyses .

Biochemistry

The pyrido[1,2-a]pyrimidine core is significant in biochemistry for its biological properties. It has been shown to possess anti-inflammatory and anti-cancer properties, making it an important scaffold for biochemical research and drug discovery .

Pharmacology

In pharmacology, pyrido[1,2-a]pyrimidine derivatives are explored for their wide range of biological activities. They have been used in the development of antipsychotic agents, tranquilizers, antioxidants, anticancer agents, and more. Some derivatives have been applied in clinical trials, highlighting their importance in drug discovery and development .

Mecanismo De Acción

Target of Action

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a nitrogen-containing bicyclic heterocycle that has been shown to have a wide range of biological activities Similar compounds have been found to interact with various targets such as tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s known that pyrido[1,2-a]pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in inflammation and cancer .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities such as antipsychotic, tranquilizer, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial falcipain-2 inhibitor, and spinal muscular atrophy (sma) drug activities .

Direcciones Futuras

Propiedades

IUPAC Name |

pyrido[1,2-a]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMFOBIBWGLUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC=CN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294014 | |

| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

CAS RN |

22288-66-0 | |

| Record name | 22288-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to obtain 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?

A: Researchers have successfully synthesized 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives using multicomponent reactions. For instance, one approach involves reacting 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione with 2-naphthol and p-nitrobenzaldehyde. [] Another study utilized a convergent multicomponent synthesis approach, although specific details on the reactants were not provided. []

Q2: What spectroscopic techniques are commonly used to characterize 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its derivatives?

A: Commonly employed spectroscopic techniques include UV-Vis, IR, NMR (both 1H and 13C), and mass spectrometry. These methods help confirm the structure and analyze the compound's properties. [, ] For example, X-ray crystallography provided insights into the crystal structures of dihydro-1,5,5-trimethyl-3-(3-phenylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione and its photocyclization product, which contains the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core structure. []

Q3: Have computational chemistry methods been used to study 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?

A: Yes, researchers have employed computational chemistry techniques such as Hartree-Fock (HF) calculations using the Lan2DZ basis set. These studies provided valuable information regarding the molecule's polarizability, hyperpolarizabilities, molecular orbital characteristics (HOMO-LUMO energies), and vibrational frequencies. [] Additionally, molecular modeling and docking studies have been performed, suggesting potential applications in specific areas like anti-cancer drug development. []

Q4: Are there any known biological activities associated with 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?

A: While specific mechanisms are still under investigation, studies indicate that some 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives demonstrate promising activities. For example, certain derivatives exhibit potential as anti-cervical cancer agents [] and as urease inhibitors. [] These findings highlight the potential of this scaffold for further exploration in medicinal chemistry.

Q5: How does the structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione relate to its photochemical reactivity?

A: Research suggests that the presence of a phenylalkyl group attached to the nitrogen of the pyrimidine ring in thiobarbiturates (structurally related to 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione) can lead to photocyclization reactions. Specifically, upon irradiation, these compounds undergo a Norrish type II reaction, resulting in the formation of bicyclic fused pyrimidine derivatives containing the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core. This highlights the influence of specific structural features on the molecule's photochemical behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

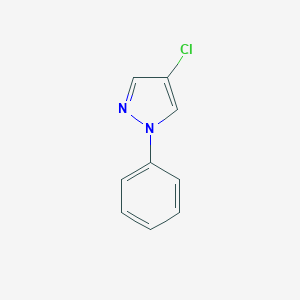

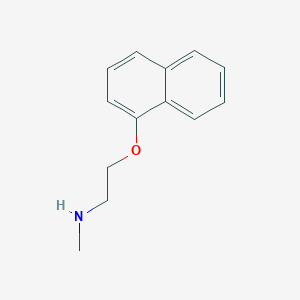

![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)